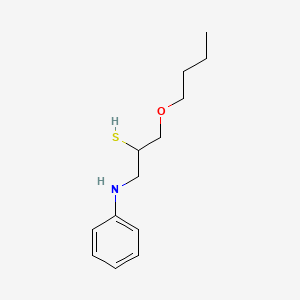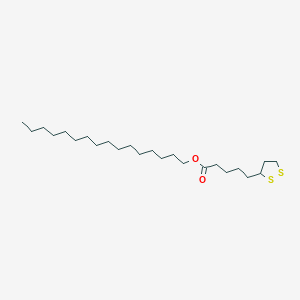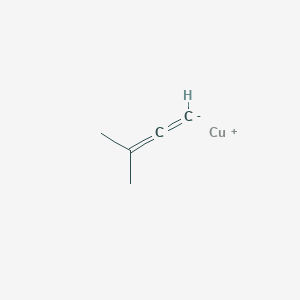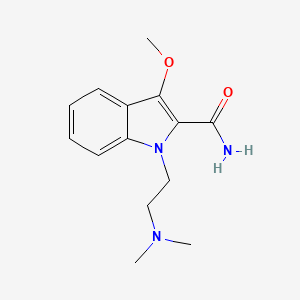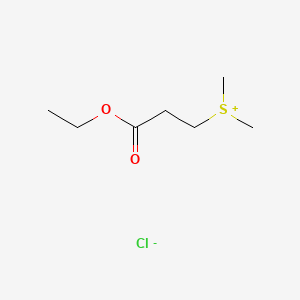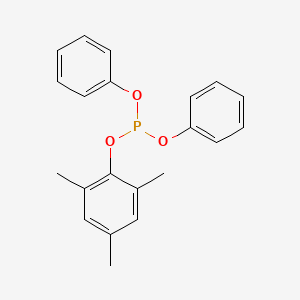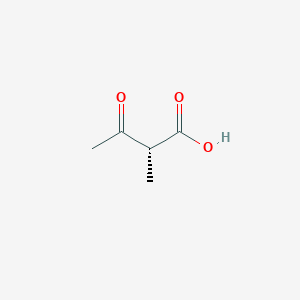
Phenyl 4-benzamidobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-benzamidobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl group attached to the 4-position of a benzamidobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 4-benzamidobenzoate typically involves the esterification of 4-benzamidobenzoic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions to enhance yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl 4-benzamidobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines and alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl 4-benzamidobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential as a drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of phenyl 4-benzamidobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Phenyl 4-benzamidobenzoate can be compared with other similar compounds, such as:
4-Benzamidobenzoic Acid: Lacks the ester functionality, making it less lipophilic.
Phenyl Benzoate: Does not have the benzamido group, resulting in different reactivity and applications.
Benzyl Benzoate: Contains a benzyl group instead of a phenyl group, leading to variations in physical and chemical properties.
Eigenschaften
CAS-Nummer |
78079-48-8 |
|---|---|
Molekularformel |
C20H15NO3 |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
phenyl 4-benzamidobenzoate |
InChI |
InChI=1S/C20H15NO3/c22-19(15-7-3-1-4-8-15)21-17-13-11-16(12-14-17)20(23)24-18-9-5-2-6-10-18/h1-14H,(H,21,22) |
InChI-Schlüssel |
JUEYHRBGSNOJMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


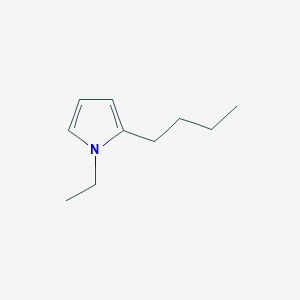
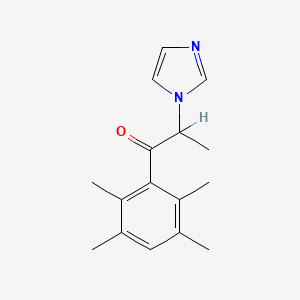
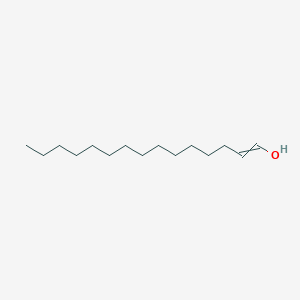
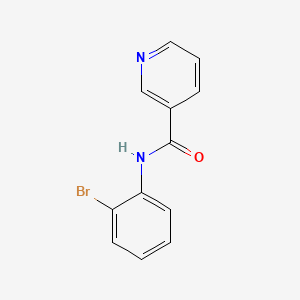
![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)
